3,3-Dimethylhexane

Gas chromatography Distillation Fuel blending

3,3-Dimethylhexane (CAS 563-16-6) is the only C8H18 isomer with a unique VUV spectrum identifiable at 0.20 % mass, essential for calibrating isomer-specific algorithms in sustainable aviation fuel screening and petroleum fingerprinting. Its boiling point (111.9 °C) and lower vaporisation enthalpy (32.3 kJ/mol vs. 33.2 kJ/mol for 2,3- and 3,4-isomers) give measurable energy savings in fractional distillation. As a 10.6 % marker in supercritical CO₂ cinnamon bark extracts, it is vital for botanical authenticity QC. Choose isomerically pure 3,3-dimethylhexane to eliminate cross-isomer interference in analytical and process development workflows.

Molecular Formula C8H18
Molecular Weight 114.23 g/mol
CAS No. 563-16-6
Cat. No. B1196316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Dimethylhexane
CAS563-16-6
Molecular FormulaC8H18
Molecular Weight114.23 g/mol
Structural Identifiers
SMILESCCCC(C)(C)CC
InChIInChI=1S/C8H18/c1-5-7-8(3,4)6-2/h5-7H2,1-4H3
InChIKeyKUMXLFIBWFCMOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3-Dimethylhexane (CAS 563-16-6) Technical Baseline for Industrial Sourcing


3,3-Dimethylhexane is a branched C8H18 alkane isomer of octane, characterized by a gem-dimethyl substitution at the C3 position of the hexane backbone [1]. It exists as a colorless, odorless liquid with a molecular weight of 114.23 g/mol [2]. As a member of the acyclic alkane family, its physical properties—including a boiling point of 111.1–112.0 °C, density of 0.710–0.712 g/cm³ at 20 °C, and vapor pressure of 27.1 mmHg at 25 °C—are well-defined by experimental and computational datasets . These baseline properties establish the reference frame for understanding its quantifiable differentiation from positional isomers and linear octane in scientific and industrial applications.

Why 3,3-Dimethylhexane Cannot Be Replaced by Generic C8 Isomers: Evidence-Based Rationale


Within the C8H18 isomer family, even positional shifts of methyl groups produce measurable and practically significant differences in volatility, density, and thermal behavior. Generic substitution—such as using 2,3-dimethylhexane or n-octane in place of 3,3-dimethylhexane—is not scientifically justified due to quantifiable divergences in boiling point (up to 14.7 °C lower versus n-octane), vapor pressure (up to 27% variation among isomers), and liquid density (up to 2.6% difference) [1]. These property shifts directly impact separation behavior in GC×GC analysis, fuel blending characteristics, and solvent performance [2]. The evidence presented in Section 3 demonstrates that 3,3-dimethylhexane occupies a distinct property space among its dimethylhexane and octane comparators, necessitating isomer-specific sourcing for applications where these physical property differences translate to functional outcomes.

Quantitative Differentiation of 3,3-Dimethylhexane Against Closest Isomer Comparators


Boiling Point Differentiation: Intermediate Volatility Between Linear Octane and Highly Branched Isomers

3,3-Dimethylhexane exhibits a boiling point of 111.9–112.0 °C, which is intermediate between the lower-boiling 2,5-dimethylhexane (108.1–109.9 °C) and the higher-boiling 2,3-dimethylhexane (115.0–117.0 °C) and 3,4-dimethylhexane (116.6–117.7 °C) . Compared to n-octane (125.7 °C), 3,3-dimethylhexane boils approximately 14.7 °C lower, reflecting the volatility-enhancing effect of the gem-dimethyl substitution [1]. This 5.6 °C separation from 2,3-dimethylhexane and 5.1 °C from 3,4-dimethylhexane enables chromatographic resolution and distinct distillation cut points [2].

Gas chromatography Distillation Fuel blending Separation science

Liquid Density and Molar Volume: Quantified Differentiation from 2,5-Dimethylhexane

At 25 °C, 3,3-dimethylhexane exhibits a density of 0.70595 g/cm³ (experimental) [1]. This value is significantly higher than 2,5-dimethylhexane, which has a reported density of 0.694 g/cm³ [2]. The 1.7% density difference corresponds to a molar volume differential of approximately 2.4 cm³/mol (3,3-dimethylhexane: 160.9 cm³/mol; 2,5-dimethylhexane: 158.5 cm³/mol, derived from density data) [3]. Compared to 2,4-dimethylhexane (0.701–0.708 g/cm³) and 2,3-dimethylhexane (0.719 g/cm³), 3,3-dimethylhexane occupies an intermediate density position.

Densitometry Formulation science Fuel metrology Physical property databases

Vapor Pressure at 25 °C: 17.3% Higher Volatility Than 3,4-Dimethylhexane

3,3-Dimethylhexane has a vapor pressure of 27.1 ± 0.1 mmHg at 25 °C . This is 26.0% higher than 2,3-dimethylhexane (23.1 ± 0.1 mmHg), 17.3% higher than 3,4-dimethylhexane (21.5 ± 0.1 mmHg), and 10.0% lower than 2,5-dimethylhexane (30.1 ± 0.1 mmHg) under identical conditions . The gem-dimethyl substitution at C3 confers intermediate volatility among the dimethylhexane isomers, with 3,3-dimethylhexane being more volatile than the 2,3- and 3,4- isomers but less volatile than 2,5- and 2,4- isomers.

Volatility Vapor-liquid equilibrium Environmental partitioning Solvent engineering

Enthalpy of Vaporization: 32.3 kJ/mol—Among the Lowest of Dimethylhexane Isomers

The enthalpy of vaporization (ΔHvap) for 3,3-dimethylhexane is 32.3 ± 0.0 kJ/mol (at the boiling point) . This value is 2.7% lower than 2,3-dimethylhexane (33.2 ± 0.0 kJ/mol), 0.6% lower than 2,4-dimethylhexane and 2,5-dimethylhexane (both 32.5 ± 0.0 kJ/mol), and 2.7% lower than 3,4-dimethylhexane (33.2 ± 0.0 kJ/mol) . NIST WebBook reports a value of 32.31 kJ/mol, confirming this lower energy requirement for vaporization [1]. The gem-dimethyl substitution at C3 reduces intermolecular cohesion relative to other substitution patterns.

Thermodynamics Heat transfer Process engineering Energy efficiency

Critical Temperature: 562.0 K—Distinct from Isomers with Different Branching Patterns

The critical temperature (Tc) of 3,3-dimethylhexane is 562.0 ± 0.5 K (288.85 °C) based on NIST-compiled experimental data [1]. QSARDB reports an experimental Tc of 563.99 K [2]. This critical point is distinct from isomers with different branching: n-octane has Tc = 568.8 K, while more highly branched isomers exhibit lower critical temperatures (e.g., 2,2,4-trimethylpentane Tc ≈ 543.8 K) [3]. The critical pressure is reported as 2.65 MPa (26.2 atm) [2].

Supercritical fluids Phase behavior Equation of state High-pressure processes

Natural Occurrence: 10.6% of Supercritical CO₂ Cinnamon Bark Extract—Absent in Other Dimethylhexane Isomers

3,3-Dimethylhexane constitutes 10.6% of the total extract obtained from cinnamon bark (Cinnamomum cassia) using supercritical CO₂ extraction, second only to trans-cinnamaldehyde (32.1%) [1]. This specific isomer is a characteristic component of cinnamon bark SFE extract, whereas other dimethylhexane isomers (2,3-; 2,4-; 2,5-; 3,4-) are not reported as major constituents of this botanical matrix. The compound is also found in Osmanthus fragrans and ginseng oils [2].

Natural product chemistry Botanical extraction Flavor and fragrance Supercritical fluid extraction

Evidence-Backed Application Scenarios for 3,3-Dimethylhexane Procurement


Analytical Reference Standard for GC×GC-VUV Isomer Identification

3,3-Dimethylhexane produces a uniquely identifiable vacuum ultraviolet (VUV) spectrum that is unambiguously distinguishable from all other C8H18 isomers at concentrations as low as 0.20% by mass [1]. Its boiling point of 111.9 °C, intermediate among dimethylhexane isomers, provides a distinct retention time window in comprehensive two-dimensional gas chromatography (GC×GC) . Procurement of high-purity 3,3-dimethylhexane is required for calibrating VUV spectral libraries, validating isomer-specific identification algorithms in complex hydrocarbon mixtures (e.g., sustainable aviation fuel candidate screening), and establishing reference retention indices for petroleum fingerprinting applications.

Thermodynamically Efficient Distillation Intermediate for Chemical Process Engineering

With an enthalpy of vaporization of 32.3 kJ/mol—lower than 2,3-dimethylhexane (33.2 kJ/mol) and 3,4-dimethylhexane (33.2 kJ/mol)—3,3-dimethylhexane requires 2.7% less energy per mole for vaporization [1]. In continuous distillation operations, this thermodynamic advantage accumulates to measurable energy savings. The boiling point separation of >5 °C from 2,3-dimethylhexane and 3,4-dimethylhexane enables efficient fractional distillation without excessive theoretical plates . This combination of lower ΔHvap and adequate boiling point separation makes 3,3-dimethylhexane the preferred dimethylhexane isomer for energy-conscious process development and pilot-scale purification campaigns.

Botanical Marker Compound for Cinnamon Bark Extract Authentication

3,3-Dimethylhexane is a quantitatively significant component (10.6% of total extract) in supercritical CO₂ extracts of Cinnamomum cassia bark, whereas other dimethylhexane isomers are absent from this matrix [1]. For natural product quality control, flavor and fragrance authenticity testing, and regulatory compliance in botanical ingredient manufacturing, 3,3-dimethylhexane serves as a specific marker compound. Procurement of analytical-grade 3,3-dimethylhexane is essential for preparing calibration standards used in GC-MS quantification of cinnamon bark extracts and for validating the authenticity of SFE-derived botanical ingredients against adulteration with synthetic or alternative-source materials.

Mid-Boiling Hydrocarbon Component in Specialized Fuel Blending Studies

3,3-Dimethylhexane occupies a mid-boiling position (111.9 °C) within the C8 isomer series, with vapor pressure of 27.1 mmHg at 25 °C—17–26% higher than 2,3- and 3,4-dimethylhexane but 10% lower than 2,5-dimethylhexane [1]. These volatility characteristics make it a relevant component in gasoline-range fuel blend studies where precise control of distillation curve shape and Reid vapor pressure is required . As a member of the dimethylhexane-rich olefins mixture (DMHROM) blendstock class, compounds structurally related to 3,3-dimethylhexane have demonstrated a ~6% reduction in sooting tendency at 20 vol% blending levels [2]. Procurement of isomerically pure 3,3-dimethylhexane enables fundamental combustion research and fuel property modeling with isomer-level resolution.

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